2-(4-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
This compound features a 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide core, substituted at position 2 with a benzamido group bearing a 4-methoxyphenylsulfonamido moiety.
Properties
IUPAC Name |
2-[[4-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-31-16-10-12-17(13-11-16)33(29,30)26-15-8-6-14(7-9-15)22(28)25-23-20(21(24)27)18-4-2-3-5-19(18)32-23/h6-13,26H,2-5H2,1H3,(H2,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBNYBUJCHXVMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects.
Biological Activity
The compound 2-(4-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a benzo[b]thiophene core, functionalized with various substituents that contribute to its biological activity. This article reviews its biological properties, focusing on antibacterial activity and potential mechanisms of action based on recent studies.
Structural Overview
The compound features:
- A benzo[b]thiophene core
- A carboxamide group
- Multiple aromatic substituents, including a methoxyphenylsulfonamido group and a benzamido group
This unique structural arrangement enhances its reactivity and potential applications in pharmacology.
Antibacterial Properties
Recent studies have demonstrated that derivatives of tetrahydrobenzo[b]thiophene exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound under review has been evaluated for its efficacy in inhibiting the growth of various bacterial strains.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| This compound | E. coli | 1.11 |
| This compound | P. aeruginosa | 1.00 |
| This compound | Salmonella | 0.54 |
| This compound | S. aureus | 1.11 |
These results indicate that the compound exhibits significant antibacterial activity with minimal inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin and gentamicin .
The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial cell membrane integrity and function. Specifically:
- The thiophene moiety is crucial for binding to bacterial targets.
- Interaction with proteins involved in lipopolysaccharide (LPS) transport in Gram-negative bacteria has been suggested as a potential mechanism.
Molecular docking studies reveal that the compound interacts favorably with the MsbA protein in Salmonella typhimurium, suggesting it could inhibit LPS translocation across the inner membrane .
Case Studies
A study conducted by researchers focused on synthesizing and evaluating a series of tetrahydrobenzothiophene derivatives for their antibacterial properties. The findings highlighted:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related derivatives:
Structural and Functional Analysis
- Sulfonamide vs. Piperazine/Piperidine: The target compound’s 4-methoxyphenylsulfonamido group offers stronger hydrogen-bonding capacity compared to aliphatic sulfonamides (e.g., piperidine/morpholine derivatives in ). In contrast, piperazine-containing analogs (e.g., ) leverage nitrogen lone pairs for H-bonding but may exhibit reduced metabolic stability due to aliphatic amines.
- Benzamido vs. Acetamido/Cyano Substituents: Benzamido derivatives (e.g., CAS 301305-73-7 ) prioritize aromatic interactions, while acetamido or cyano groups (e.g., ) enhance polarity and antioxidant activity. The target’s dual sulfonamido-benzamido structure likely balances lipophilicity and binding specificity.
Electronic Effects : Methoxy groups in the target compound donate electron density, countering the electron-withdrawing sulfonamide. This contrasts with dimethoxy-substituted analogs (), which may exhibit stronger π-π stacking but reduced acidity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
